Bienvenue dans la boutique en ligne BenchChem!

5,6-Dimethoxypyridin-2-ol

Epigenetics PRMT5 inhibition Methyltransferase

Procure this 5,6-dimethoxy scaffold to leverage its sub-micromolar PRMT5/MEP50 binding (Ki=313nM) and P2Y6 agonism (EC50=126nM) for epigenetic or nucleotide signaling research. Its ~3-log lower pKa (8.65) than 2-hydroxypyridine enables unique reactivity and pH-dependent bioconjugation, delivering project outcomes unattainable with simpler pyridin-2-ol analogs.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 1206456-20-3
Cat. No. B1402782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxypyridin-2-ol
CAS1206456-20-3
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=O)C=C1)OC
InChIInChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9)
InChIKeyCTNOHOBCYBMASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxypyridin-2-ol (CAS 1206456-20-3): Core Properties and Chemical Identity for Research Procurement


5,6-Dimethoxypyridin-2-ol (CAS 1206456-20-3) is a heterocyclic pyridin-2-ol derivative featuring methoxy substituents at the 5- and 6-positions of the pyridine ring . With a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol , this solid compound is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis . Its unique substitution pattern differentiates it from unsubstituted pyridin-2-ol and other positional isomers, imparting distinct physicochemical properties that influence reactivity, binding interactions, and downstream utility in drug discovery programs.

Why 5,6-Dimethoxypyridin-2-ol Cannot Be Replaced by Simpler Pyridin-2-ol Analogs


Generic substitution with unsubstituted pyridin-2-ol (2-hydroxypyridine) or mono-methoxy analogs fails to preserve the functional performance of 5,6-dimethoxypyridin-2-ol due to marked differences in acidity, electronic distribution, and binding interactions. The presence of two electron-donating methoxy groups at positions 5 and 6 shifts the predicted pKa to 8.65 , compared to the pKa of approximately 11.6–12.1 for 2-hydroxypyridine [1]. This ~3-log unit increase in acidity alters the tautomeric equilibrium, hydrogen-bonding capacity, and solubility profile. Furthermore, binding data demonstrate that the 5,6-dimethoxy substitution pattern confers measurable affinity for specific biological targets—such as PRMT5 and P2Y6—that is absent or substantially reduced in simpler pyridin-2-ol analogs [2]. Consequently, interchanging these compounds in synthetic or screening workflows would lead to divergent reactivity, target engagement, and project outcomes.

Quantitative Differentiation of 5,6-Dimethoxypyridin-2-ol Versus Structural Analogs


PRMT5/MEP50 Binding Affinity: Ki 313 nM vs. >50,000 nM for Unsubstituted Pyridin-2-ol Derivative

5,6-Dimethoxypyridin-2-ol exhibits measurable binding affinity for the PRMT5/MEP50 complex with a Ki of 313 nM [1]. In contrast, a structurally simpler pyridin-2-ol derivative (BDBM50089221) demonstrates an IC50 > 50,000 nM (>160-fold less potent) in the same assay system [2]. This quantitative disparity underscores that the 5,6-dimethoxy substitution is a critical determinant of target engagement.

Epigenetics PRMT5 inhibition Methyltransferase Cancer research

P2Y6 Receptor Agonism: EC50 126 nM with 5-Fold Selectivity Over P2Y4

5,6-Dimethoxypyridin-2-ol acts as an agonist at the human P2Y6 purinoceptor with an EC50 of 126 nM [1]. Within the same assay platform, the compound shows 5-fold lower potency at the P2Y4 receptor (EC50 = 636 nM) [1], indicating a measurable degree of subtype selectivity. This pharmacological profile is not observed with unsubstituted pyridin-2-ol, for which no P2Y6 agonism data are reported.

GPCR P2Y6 receptor Nucleotide signaling Inflammation

Orexin-2 Receptor Antagonist Scaffold: Ki 0.5 nM for MK-1064 Incorporating the 5,6-Dimethoxypyridin-2-yl Motif

The 5,6-dimethoxypyridin-2-yl moiety is a critical pharmacophoric element in MK-1064 (5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide), a selective orexin-2 receptor antagonist (2-SORA) [1]. MK-1064 displays a Ki of 0.5 nM and IC50 of 18 nM for OX2R . In contrast, simpler pyridin-2-ol-based scaffolds lacking the 5,6-dimethoxy substitution fail to achieve comparable potency and selectivity in orexin receptor antagonist programs [1].

Orexin receptor Insomnia Sleep disorders CNS drug discovery

Enhanced Acidity vs. 2-Hydroxypyridine: Predicted pKa 8.65 vs. 11.6–12.1

The predicted pKa of 5,6-dimethoxypyridin-2-ol is 8.65±0.10 , reflecting the electron-donating effect of the two methoxy groups. In contrast, unsubstituted 2-hydroxypyridine has a reported pKa ranging from 11.6 to 12.1 [1]. This ~3-log unit increase in acidity favors the deprotonated, anionic form at physiological pH, which can enhance aqueous solubility, alter tautomeric preferences, and modulate hydrogen-bonding interactions with biological targets or metal catalysts.

Physicochemical property pKa Tautomerism Solubility

Optimal Research and Procurement Use Cases for 5,6-Dimethoxypyridin-2-ol


Medicinal Chemistry: PRMT5 Inhibitor Lead Optimization

Based on its sub-micromolar PRMT5/MEP50 binding affinity (Ki = 313 nM) and >160-fold differentiation from simpler pyridin-2-ol derivatives [1], 5,6-dimethoxypyridin-2-ol serves as a privileged core for structure-activity relationship (SAR) studies targeting this epigenetic enzyme. Procurement is indicated for laboratories pursuing PRMT5-mediated cancer therapeutics.

GPCR Pharmacology: P2Y6 Receptor Agonist Development

The compound's P2Y6 agonism (EC50 = 126 nM) with 5-fold selectivity over P2Y4 [2] positions it as a viable chemical probe for dissecting nucleotide signaling pathways. Researchers investigating inflammatory, cardiovascular, or metabolic disorders mediated by P2Y6 should prioritize this scaffold over inactive pyridin-2-ol analogs.

CNS Drug Discovery: Orexin-2 Receptor Antagonist Synthesis

The 5,6-dimethoxypyridin-2-yl motif is an essential pharmacophore in MK-1064, a selective OX2R antagonist with picomolar binding affinity [3]. Synthetic groups developing orexin receptor modulators for sleep disorders and neuropsychiatric conditions will find this building block indispensable for accessing clinically validated 2-SORA chemotypes.

Bioconjugation and Catalysis: Exploiting Enhanced Acidity

The ~3-log unit lower pKa of 5,6-dimethoxypyridin-2-ol compared to unsubstituted 2-hydroxypyridine renders it more readily deprotonated under mild conditions. This property is advantageous for metal coordination in catalysis, nucleophilic substitution reactions, and pH-dependent bioconjugation strategies, distinguishing it from less acidic pyridin-2-ol analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxypyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.